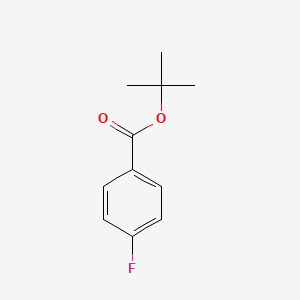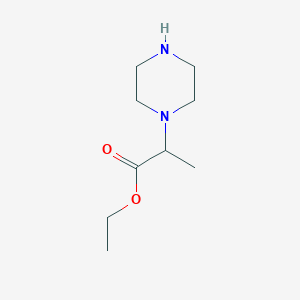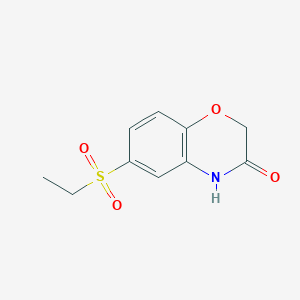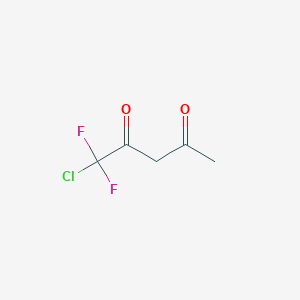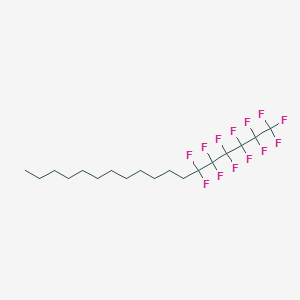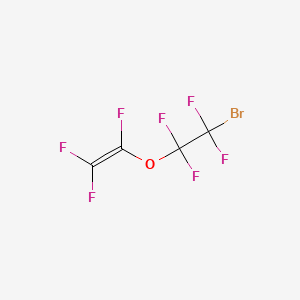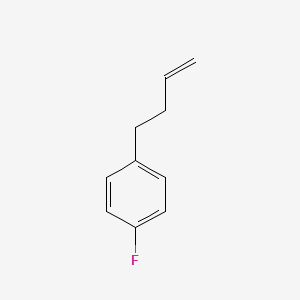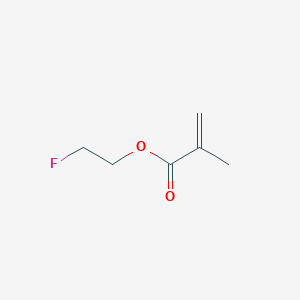
2-氟乙基甲基丙烯酸酯
描述
2-Fluoroethyl methacrylate is a methacrylate monomer . It is a compound with the molecular formula C6H9FO2 . It is also known by other names such as 2-fluoroethyl 2-methylprop-2-enoate and 2-Propenoic acid, 2-methyl-, 2-fluoroethyl ester .
Synthesis Analysis
The synthesis of 2-Fluoroethyl methacrylate involves a process known as reversible addition fragmentation chain transfer (RAFT) polymerization . This process allows for the controlled synthesis of the compound . The synthesis of 2-Fluoroethyl methacrylate can also be achieved from methacryloyl chloride and 2,2,2-trifluoroethanol in the presence of triethylamine .
Molecular Structure Analysis
The molecular structure of 2-Fluoroethyl methacrylate consists of 6 carbon atoms, 9 hydrogen atoms, 1 fluorine atom, and 2 oxygen atoms . The InChI code for the compound is 1S/C6H9FO2/c1-5(2)6(8)9-4-3-7/h1,3-4H2,2H3 .
Chemical Reactions Analysis
2-Fluoroethyl methacrylate can undergo various chemical reactions. For instance, during bulk polymerization, reaction acceleration (Trommsdorff effect) and subsequent reaction deceleration (glass effect) may occur .
Physical And Chemical Properties Analysis
2-Fluoroethyl methacrylate has a molecular weight of 132.13 g/mol . It has a topological polar surface area of 26.3 Ų . The compound has a rotatable bond count of 4 .
科学研究应用
Polymer Synthesis and Modification
2-Fluoroethyl methacrylate (FEMA) is widely used in the synthesis of polymers. It serves as a monomer that can be polymerized to form poly(2-fluoroethyl methacrylate), which is a fluorinated polymer with unique properties such as resistance to solvents, oils, and other chemicals. This makes it suitable for use in protective coatings, adhesives, and as a modifier to enhance the properties of other polymers .
Biomedical Applications
FEMA is utilized in the biomedical field for the creation of biocompatible and bioactive surfaces. Its incorporation into copolymers can improve cell adhesion, which is crucial for tissue engineering scaffolds and medical implants. The fluorine component also imparts hydrophobic characteristics, which can be beneficial in reducing nonspecific protein binding .
Controlled Drug Delivery Systems
The ability of FEMA-based polymers to form hydrogels makes them excellent candidates for controlled drug delivery systems. These hydrogels can respond to environmental stimuli such as pH and temperature, allowing for the targeted release of therapeutic agents at specific sites within the body .
Optical and Electronic Materials
Due to its excellent optical clarity and electrical insulation properties, FEMA is used in the production of optical fibers and electronic materials. It can be applied as an insulating layer in electronic devices or incorporated into light-emitting diodes (LEDs) and other optoelectronic components .
Surface Coatings and Adhesives
FEMA’s chemical structure allows it to form strong, durable, and chemically resistant coatings. These coatings are particularly useful in the automotive and aerospace industries, where materials are exposed to harsh environmental conditions. Additionally, FEMA-based adhesives offer high strength and resistance to heat and chemicals .
Fluoropolymer Composites
FEMA is used to create fluoropolymer composites with enhanced mechanical and thermal properties. These composites are suitable for high-performance applications in the automotive, aerospace, and electronics industries, where materials must withstand extreme temperatures and mechanical stress .
安全和危害
2-Fluoroethyl methacrylate is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It is classified as a flammable liquid and can cause skin corrosion/irritation and serious eye damage/eye irritation . It can also cause specific target organ toxicity (single exposure), with the respiratory system being a target organ .
未来方向
作用机制
Target of Action
2-Fluoroethyl methacrylate is a chemical compound used in various applications, including as a monomer in polymerization reactions . .
Mode of Action
As a methacrylate, it is known to participate in polymerization reactions, where it can form polymers with various properties depending on the reaction conditions .
Biochemical Pathways
Methacrylates in general are known to be involved in polymerization reactions, leading to the formation of polymers with diverse properties .
Pharmacokinetics
As a small molecule, it is expected to have good bioavailability, but this would depend on the specific route of administration and other factors .
Result of Action
The primary result of the action of 2-Fluoroethyl methacrylate is the formation of polymers when it undergoes polymerization reactions. These polymers can have a wide range of properties and uses, depending on the specific reaction conditions .
Action Environment
The action of 2-Fluoroethyl methacrylate, like other methacrylates, can be influenced by various environmental factors. These include temperature, pH, and the presence of other substances that can act as catalysts or inhibitors of the polymerization reaction .
属性
IUPAC Name |
2-fluoroethyl 2-methylprop-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9FO2/c1-5(2)6(8)9-4-3-7/h1,3-4H2,2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPSKNCNCLSXMTN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C(=O)OCCF | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9FO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20371986 | |
| Record name | 2-Fluoroethyl methacrylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20371986 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
132.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Fluoroethyl methacrylate | |
CAS RN |
686-54-4 | |
| Record name | 2-Fluoroethyl methacrylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20371986 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Fluoroethyl methacrylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What makes 2-fluoroethyl methacrylate interesting for polymer chemistry?
A1: 2-fluoroethyl methacrylate (2FEMA) is a fluorine-containing monomer that exhibits advantageous properties in polymer synthesis. [] Research demonstrates its compatibility with Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, a controlled radical polymerization technique. [] This allows for the creation of well-defined polymers with controlled molecular weight and narrow polydispersity. [] This control is crucial for tailoring polymer properties for specific applications.
Q2: What are the potential applications of polymers incorporating 2-fluoroethyl methacrylate?
A2: One promising application lies in developing thermally switchable thin films. [] 2FEMA's incorporation into triblock terpolymers, specifically poly(n-butyl methacrylate)-poly(methyl methacrylate)-poly(2-fluoroethyl methacrylate), has shown potential for this application. [] Furthermore, the presence of fluorine in 2FEMA influences the miscibility of its polymers with other polymers, opening possibilities for creating blends with tailored properties. [] For instance, poly(2-fluoroethyl methacrylate) shows miscibility with specific poly(alkyl acrylate)s, potentially leading to materials with controlled lower critical solution temperature (LCST) behavior. []
Q3: How does the presence of fluorine in 2-fluoroethyl methacrylate affect its polymer properties?
A3: The introduction of fluorine significantly impacts the properties of polymethacrylates. Studies comparing poly(2-fluoroethyl methacrylate) with poly(1,1,1,3,3,3-hexafluoroisopropyl methacrylate) highlight how the degree and position of fluorination alter their miscibility with various polymethacrylates. [] This control over miscibility is crucial for designing polymer blends with desired characteristics. Additionally, research on gamma-radiolysis of poly(2-fluoroethyl methacrylate) provides insights into its degradation mechanisms and the volatile products formed. [] This information is essential for understanding its long-term stability and potential environmental impact.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




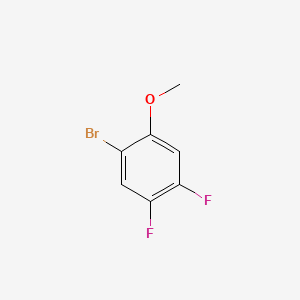
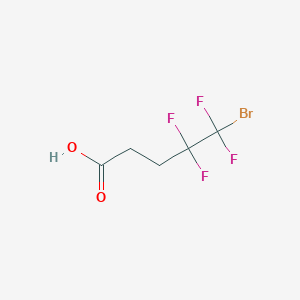
![Ethyl 4-chloro-1,3-dimethyl-1h-pyrazolo[3,4-b]pyridine-5-carboxylate](/img/structure/B1333718.png)
